molecular formula C21H33N3O3 B5667528 {(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5667528
M. Wt: 375.5 g/mol
InChI Key: XXEADSZMLDFPTF-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones demonstrates a method where chlorinated pyrrolidin-2-ones undergo rearrangement reactions to introduce methoxy groups, a strategy that could potentially be adapted for synthesizing the target compound (Ghelfi et al., 2003).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to the target can be elucidated using techniques such as X-ray diffraction, NMR, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and can help predict the compound's reactivity and interactions with other molecules. For example, structural features of related molecules have been determined to facilitate understanding of their chemical behavior and potential for forming bonds with biological targets (Gumus et al., 2018).

properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-22-9-11-23(12-10-22)13-18-14-24(15-19(18)16-25)21(26)8-5-17-3-6-20(27-2)7-4-17/h3-4,6-7,18-19,25H,5,8-16H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEADSZMLDFPTF-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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